GUANYLYL(2/'-5/')CYTIDINE AMMONIUM
Description
GUANYLYL(2'-5')CYTIDINE AMMONIUM is a dinucleotide ammonium salt characterized by a non-canonical 2'-5' phosphodiester bond linking guanylyl and cytidine moieties. Unlike the standard 3'-5' linkage in RNA, this structural feature confers unique conformational and biochemical properties. The ammonium counterion enhances solubility and stability, making it suitable for enzymatic studies and therapeutic applications .
Properties
CAS No. |
103213-37-2 |
|---|---|
Molecular Formula |
C19H25N8O12P |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below contrasts GUANYLYL(2'-5')CYTIDINE AMMONIUM with analogous nucleotides and ammonium salts:
| Compound Name | Molecular Formula (Hypothetical/Reported) | Molecular Weight | Linkage Type | Key Functional Groups | Storage Conditions |
|---|---|---|---|---|---|
| GUANYLYL(2'-5')CYTIDINE AMMONIUM | C₂₀H₂₈N₁₀O₁₄P₂·H₃N | ~750.3* | 2'-5' | Phosphodiester, NH₄⁺ | −20°C (inferred) |
| GUANYLYL 5'-PHOSPHORAMIDATE AMMONIUM | C₁₀H₁₆N₆O₁₀P₂·H₃N | 459.247 | 5'-N-P | Phosphoramidate, NH₄⁺ | −20°C |
| Cytidine 5'-Monophosphate (CMP) | C₉H₁₄N₃O₈P | 323.20 | 5'-phosphate | Phosphate, ribose hydroxyls | RT to 4°C |
| Guanylyl 5'-Methylene Diphosphonate | C₁₁H₁₅N₅O₁₂P₂ | 503.19 | 5'-methylene | Methylene diphosphonate | −80°C |
*Estimated based on structural analogy to GUANYLYL 5'-PHOSPHORAMIDATE AMMONIUM .
Key Observations :
- Linkage Specificity : The 2'-5' bond in GUANYLYL(2'-5')CYTIDINE AMMONIUM disrupts RNA-like helical conformations, unlike 3'-5' linked dinucleotides. This may reduce nuclease susceptibility but limit interactions with RNA-processing enzymes .
- Ammonium Counterion : Enhances aqueous solubility compared to sodium or potassium salts, as seen in GUANYLYL 5'-PHOSPHORAMIDATE AMMONIUM .
- Stability : Storage at −20°C is common for nucleotide ammonium salts to prevent hydrolysis, as reported for GUANYLYL 5'-PHOSPHORAMIDATE AMMONIUM .
Functional and Biochemical Comparisons
Enzymatic Interactions
- GTPase Inhibition: Guanylyl 5'-methylene diphosphonate (, Table V) acts as a non-hydrolyzable GTP analog, inhibiting GTPase activity in ribosomal systems. GUANYLYL(2'-5')CYTIDINE AMMONIUM may similarly interfere with GTP-dependent processes but with altered specificity due to its cytidine moiety and linkage .
- Cytidine Analogs : CMP and 5-Me-CMP () exhibit distinct inhibitory potencies in polysialyltransferase assays. The cytidine component in GUANYLYL(2'-5')CYTIDINE AMMONIUM could confer competitive inhibition in cytidine-dependent enzymes, though steric effects from the 2'-5' linkage may reduce efficacy .
Analytical Differentiation
- Chromatographic Separation : Porous graphitic carbon (PGC) columns effectively resolve nucleotides with subtle structural differences, such as cytarabine (ara-C) vs. cytidine (). GUANYLYL(2'-5')CYTIDINE AMMONIUM would likely elute separately from 3'-5' linked isomers due to altered hydrophobicity and charge distribution .
Stability and Metabolic Pathways
- Cytidine Deaminase Sensitivity : highlights that cytidine deaminases preferentially act on cytosine residues in specific codon contexts. The 2'-5' linkage in GUANYLYL(2'-5')CYTIDINE AMMONIUM may shield it from deamination, prolonging its metabolic half-life compared to standard cytidine derivatives .
- Hydrolysis Rates : The 2'-5' phosphodiester bond is less stable than 3'-5' bonds under physiological pH, as observed in dinucleotide analogs. This necessitates cold storage (−20°C) to prevent degradation .
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